molecular formula C6H5ClIN B043998 5-Chloro-2-iodoaniline CAS No. 6828-35-9

5-Chloro-2-iodoaniline

Cat. No. B043998
CAS RN: 6828-35-9
M. Wt: 253.47 g/mol
InChI Key: FEOMAFDDLHSVMO-UHFFFAOYSA-N
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Patent
US09000025B2

Procedure details

5-Chloro-2-iodoaniline (5.8 g, 23 mmol) and pyruvic acid (8 mL, 115 mmol) were dissolved in DMF (100 mL). DABCO (12.8 g, 115 mmol) was added and N2 (g) was bubbled through solution for 20 minutes, then palladium acetate (1.03 g, 4.6 mmol) was added. The reaction was heated to 110° C. for 1 hour then submitted to aqueous workup and purified by silica gel chromatography (0-100% EtOAc in hexanes) to yield the title compound.
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
12.8 g
Type
reactant
Reaction Step Two
Quantity
1.03 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5](I)=[C:6]([CH:8]=1)[NH2:7].[C:10]([OH:15])(=[O:14])[C:11]([CH3:13])=O.C1N2CCN(CC2)C1>CN(C=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[Cl:1][C:2]1[CH:8]=[C:6]2[C:5]([CH:13]=[C:11]([C:10]([OH:15])=[O:14])[NH:7]2)=[CH:4][CH:3]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
5.8 g
Type
reactant
Smiles
ClC=1C=CC(=C(N)C1)I
Name
Quantity
8 mL
Type
reactant
Smiles
C(C(=O)C)(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
12.8 g
Type
reactant
Smiles
C1CN2CCN1CC2
Step Three
Name
Quantity
1.03 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
N2 (g) was bubbled through solution for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (0-100% EtOAc in hexanes)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C=C(NC2=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.